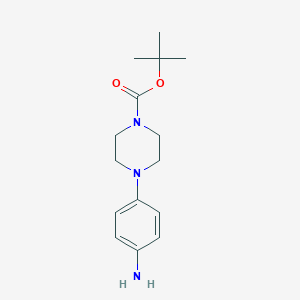

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is an organic compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals . The compound is characterized by its light yellow to brown powder or crystalline appearance and has a melting point range of 92.0 to 96.0 °C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate typically involves the following steps:

Aryl Substitution Reaction: Piperazine is used as the starting material, and an aryl substitution reaction is performed to introduce the 4-aminophenyl group.

N-Protection Reaction: The resulting compound undergoes an N-protection reaction to introduce the tert-butyl group, forming the final product.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents.

Substitution: Various nucleophiles; conditions: appropriate solvents and temperatures.

Major Products Formed:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate serves as a critical intermediate in the synthesis of numerous pharmaceutical agents. Its structural properties allow it to enhance drug efficacy, particularly for treatments targeting neurological disorders. For instance, the compound has been studied for its potential in developing drugs that modulate neurotransmitter systems, thereby offering new therapeutic avenues for conditions such as depression and anxiety disorders .

Biochemical Research

In biochemical studies, this compound is utilized to investigate receptor binding and signaling pathways. It aids researchers in understanding the molecular interactions between drugs and their targets, which is crucial for drug design and optimization. The ability to form stable complexes with various receptors makes it an essential tool in pharmacological research .

Analytical Chemistry

This compound is employed in developing analytical methods for detecting and quantifying related substances. Its chemical stability and reactivity make it suitable for quality control processes in pharmaceutical manufacturing. Techniques such as high-performance liquid chromatography (HPLC) have been used to analyze this compound and its derivatives effectively .

Material Science

The unique properties of this compound enable its application in material science, particularly in synthesizing novel materials with specific functionalities. For example, it can be used to create polymers suitable for drug delivery systems, enhancing the bioavailability of therapeutic agents through controlled release mechanisms .

Neuroscience Studies

Research involving this compound has contributed significantly to neuroscience, particularly in exploring its effects on neurotransmitter systems. Studies have indicated that it can influence serotonin and dopamine pathways, which are pivotal in treating various mental health disorders. This opens up possibilities for developing new treatments based on its pharmacological profile .

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Biochemical Research | Studies on receptor interactions and signaling pathways |

| Analytical Chemistry | Development of detection methods for quality control |

| Material Science | Creation of functional polymers for drug delivery systems |

| Neuroscience Studies | Exploration of effects on neurotransmitter systems |

Case Study 1: Antiplasmodial Activity

In a study published by the Medicines for Malaria Venture, this compound was synthesized as part of a project aimed at developing new antimalarial drugs. The compound exhibited promising activity against Plasmodium falciparum, indicating potential therapeutic applications against malaria .

Case Study 2: Neuropharmacological Research

Research exploring the neuropharmacological effects of this compound demonstrated its role in modulating serotonin receptors. This study highlighted its potential as a candidate for developing antidepressants that target specific neurotransmitter systems while minimizing side effects associated with traditional therapies .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate

Comparison: Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs with nitro, hydroxy, or methoxy groups . This uniqueness makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (TBAP) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and neurology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TBAP is characterized by the following chemical structure:

- Molecular Formula: CHNO

- Molecular Weight: 250.33 g/mol

- CAS Number: 571188-59-5

The compound features a tert-butyl group, a piperazine ring, and an aminophenyl moiety, which contribute to its biological activities.

TBAP's biological activity is primarily attributed to its interaction with various protein targets, including kinases involved in cancer progression. It has been shown to inhibit specific kinases that play crucial roles in cellular signaling pathways associated with tumor growth and metastasis. For instance, studies indicate that TBAP can modulate the activity of focal adhesion kinase (FAK), which is implicated in several cancer types due to its role in cell adhesion and migration.

Anticancer Activity

Research has demonstrated that TBAP exhibits significant anticancer properties against various cancer cell lines. The following table summarizes the findings from several studies evaluating its efficacy:

| Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 5.85 | Inhibition of proliferation | |

| A549 | 3.0 | Induction of apoptosis | |

| HCT116 | 7.08 | Inhibition of cell cycle progression | |

| HeLa | 1.68 | Inhibition of FAK signaling |

Case Study: MCF-7 Cell Line

In a study conducted on the MCF-7 breast cancer cell line, TBAP demonstrated an IC value of 5.85 µM, indicating potent inhibitory effects on cell proliferation. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability.

Neuroprotective Effects

Beyond its anticancer properties, TBAP has also been investigated for its neuroprotective effects. Research suggests that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Table: Neuroprotective Activity

| Model | Effect Observed | Reference |

|---|---|---|

| Neuroblastoma Cells | Reduced oxidative stress | |

| Animal Models | Improved cognitive function |

Toxicological Profile

While TBAP shows promising biological activity, understanding its toxicity profile is essential for therapeutic applications. Preliminary studies indicate that TBAP has a favorable safety profile at therapeutic doses; however, further toxicological assessments are necessary to establish safety margins.

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFHRKPNLPBDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451853 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170911-92-9 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.